

A Comprehensive Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-3-(3-hydroxyphenyl)propanoic acid
Cat. No.:	B1273824

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Amino-3-(3-hydroxyphenyl)propanoic acid**, a non-natural β -amino acid of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its primary application as a building block in solid-phase peptide synthesis (SPPS).

Chemical Identity and Properties

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a derivative of propanoic acid featuring an amino group and a 3-hydroxyphenyl substituent at the β -position. Its structure allows for the introduction of unique conformational constraints and a phenolic side chain into peptides and other molecules.

Table 1: Compound Identification

Identifier	Value
Chemical Name	3-Amino-3-(3-hydroxyphenyl)propanoic acid
Synonyms	β -(3-Hydroxyphenyl)- β -alanine
Molecular Formula	C ₉ H ₁₁ NO ₃
Molecular Weight	181.19 g/mol
CAS Number (Racemate)	26049-12-7[1]
CAS Number ((R)-enantiomer)	780749-95-3[2]
Appearance	White to off-white solid or powder[1]

Table 2: Physicochemical Properties of **(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid** (CAS: 780749-95-3)

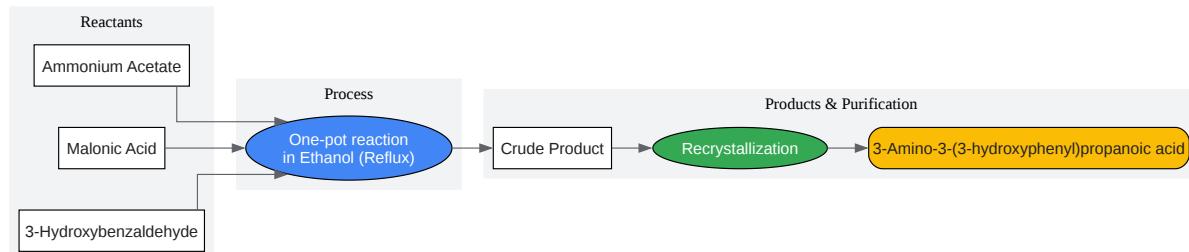
Property	Value	Source
Boiling Point	394°C at 760 mmHg	[2]
Density	1.329 g/cm ³	[2]
Refractive Index	1.612	[2]
Flash Point	192.1°C	[2]
Storage Temperature	2-8°C	[2]

Note: A comprehensive experimental dataset for all physicochemical properties is not readily available in the public domain. The provided data is for the (R)-enantiomer.

Synthesis Methodology

A common and effective method for the synthesis of β -amino acids, including 3-amino-3-arylpropanoic acids, is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in an alcoholic solvent.

Experimental Protocol: Rodionov Reaction for **3-Amino-3-(3-hydroxyphenyl)propanoic Acid**


This protocol is a general procedure for the Rodionov reaction and should be optimized for the specific synthesis of **3-Amino-3-(3-hydroxyphenyl)propanoic acid**.

Materials:

- 3-Hydroxybenzaldehyde
- Malonic acid
- Ammonium acetate
- Ethanol (or other suitable alcohol)
- Hydrochloric acid (for workup)
- Diethyl ether (or other suitable extraction solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq) in ethanol.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to precipitate the product.
- Collect the crude product by filtration.
- Recrystallize the crude product from a suitable solvent system to obtain pure **3-Amino-3-(3-hydroxyphenyl)propanoic acid**.

[Click to download full resolution via product page](#)

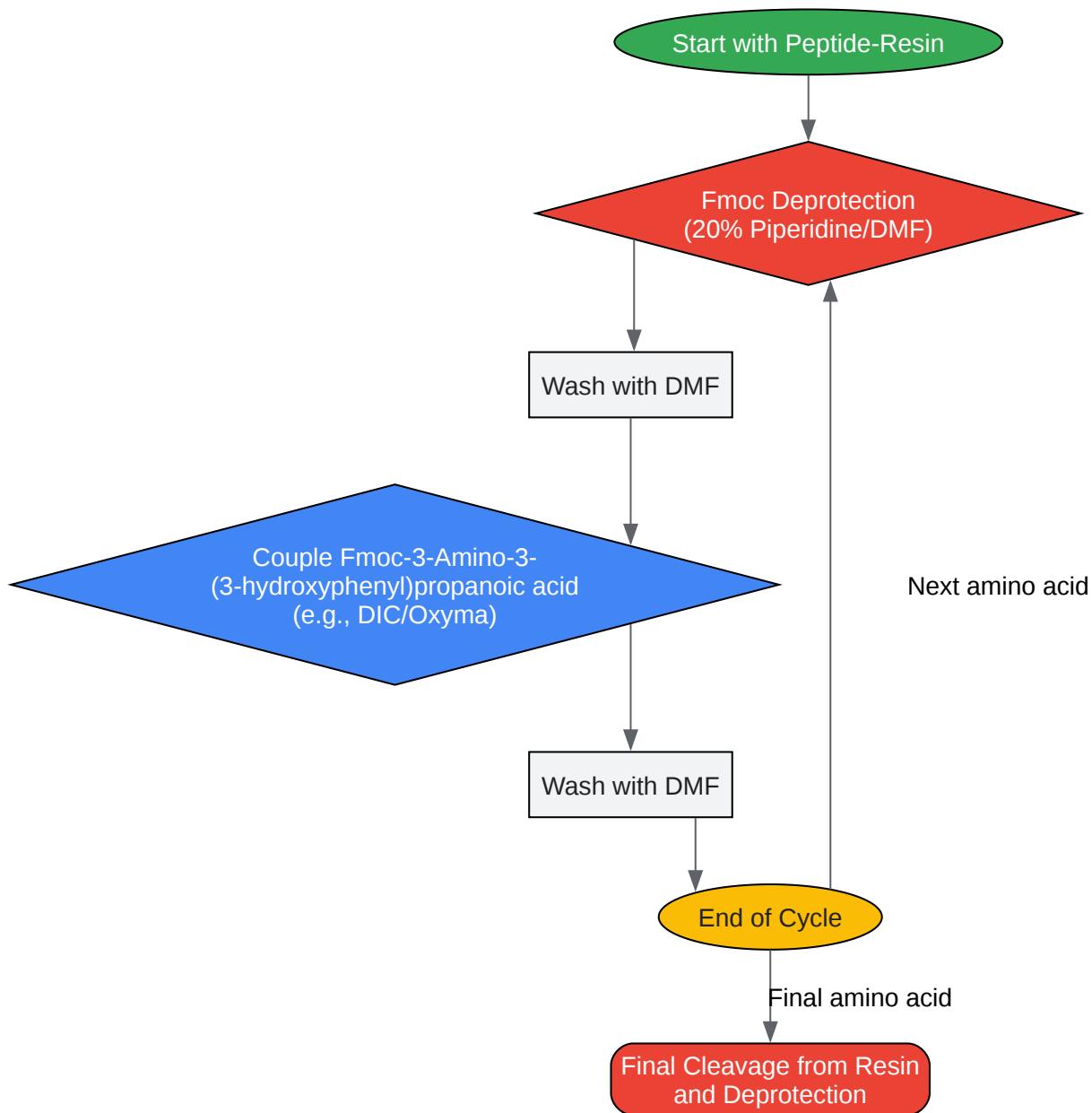
General workflow for the Rodionov synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **3-Amino-3-(3-hydroxyphenyl)propanoic acid** in drug discovery and development is as a building block for the synthesis of novel peptides. For incorporation into a growing peptide chain using SPPS, the α -amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocol: Incorporation of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in SPPS

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid into a peptide sequence on a solid support.


Materials:

- Fmoc-protected **3-Amino-3-(3-hydroxyphenyl)propanoic acid**
- Peptide synthesis resin (e.g., Rink Amide, Wang) with the growing peptide chain

- Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
- Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HBTU/HATU with a base like N,N-Diisopropylethylamine (DIPEA)
- DMF (peptide synthesis grade)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Pre-activate the **Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid** by dissolving it in DMF with the coupling reagents.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Allow the coupling reaction to proceed for a specified time.
 - Wash the resin with DMF to remove excess reagents.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273824#3-amino-3-3-hydroxyphenyl-propanoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com